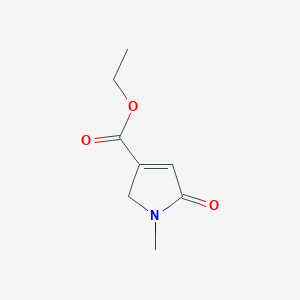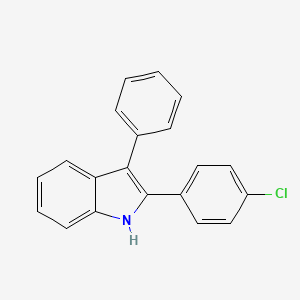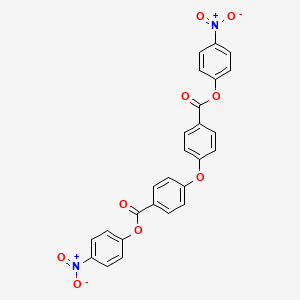![molecular formula C9H15Br2NSi2 B12551077 2,6-Bis[bromo(dimethyl)silyl]pyridine CAS No. 144601-28-5](/img/structure/B12551077.png)
2,6-Bis[bromo(dimethyl)silyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[bromo(dimethyl)silyl]pyridine is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with bromo(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[bromo(dimethyl)silyl]pyridine typically involves the reaction of 2,6-dibromopyridine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[bromo(dimethyl)silyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromo groups are replaced with aryl or vinyl groups.
Reduction Reactions: The bromo groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, typically under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmospheres.
Reduction Reactions: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Reduction Reactions: The major product is 2,6-bis(dimethylsilyl)pyridine.
Scientific Research Applications
2,6-Bis[bromo(dimethyl)silyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Materials Science: The compound is used in the preparation of novel materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity.
Industry: The compound can be used in the development of new polymers and advanced materials with specific desired properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[bromo(dimethyl)silyl]pyridine in chemical reactions involves the activation of the bromo groups, which can then participate in various substitution or coupling reactions. The dimethylsilyl groups can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but with bromomethyl groups instead of bromo(dimethyl)silyl groups.
2,6-Dibromopyridine: Lacks the dimethylsilyl groups, making it less versatile in certain reactions.
2,6-Bis(trimethylsilyl)pyridine: Contains trimethylsilyl groups instead of dimethylsilyl groups, which can affect its reactivity and applications.
Uniqueness
2,6-Bis[bromo(dimethyl)silyl]pyridine is unique due to the presence of both bromo and dimethylsilyl groups, which provide a combination of reactivity and stability that is not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
144601-28-5 |
|---|---|
Molecular Formula |
C9H15Br2NSi2 |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
bromo-[6-[bromo(dimethyl)silyl]pyridin-2-yl]-dimethylsilane |
InChI |
InChI=1S/C9H15Br2NSi2/c1-13(2,10)8-6-5-7-9(12-8)14(3,4)11/h5-7H,1-4H3 |
InChI Key |
ICLITEZPQLLGDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=NC(=CC=C1)[Si](C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



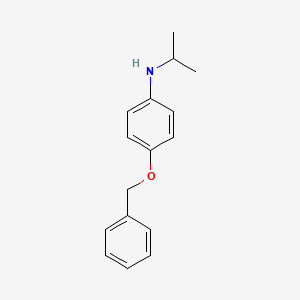
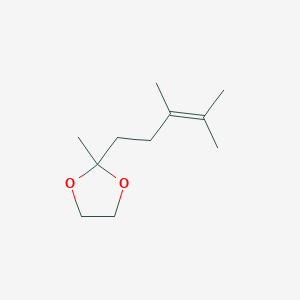

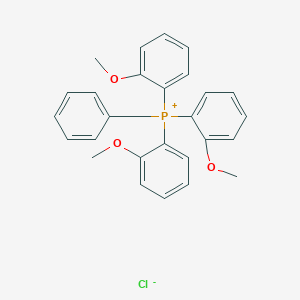
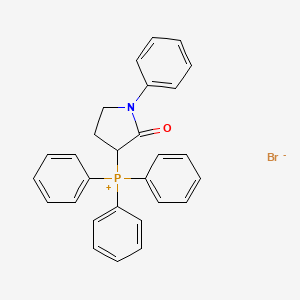
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
